N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide
Description
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core linked to a thiophene sulfonamide moiety. This structure combines a [1,2,4]triazolo[3,2-b][1,3]thiazole system, which is known for its pharmacological relevance, with a sulfonamide group that enhances solubility and bioactivity .
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-12-5-2-3-6-14(12)16-19-17-21(20-16)13(11-25-17)8-9-18-26(22,23)15-7-4-10-24-15/h2-7,10-11,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZTHFRRYOOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide can be achieved through a series of organic reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Chemical Reactions Analysis
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Scientific Research Applications
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, compounds containing the triazolo and thiazol moieties have been shown to act as inhibitors of enzymes such as JAK1, JAK2, and PHD-1 . These interactions can modulate various biological processes, including cell proliferation and apoptosis, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
N-[(2-Methylphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T124)
- Core Structure: Triarylmethane-thiazole hybrid (non-fused system).
- Key Features: A diphenylmethyl group attached to a 2-aminothiazole ring and a 2-methylphenyl substituent.
- Synthesis: Chlorination of (2-methylphenyl)diphenylmethanol followed by reaction with 2-aminothiazole .
- Physicochemical Properties :
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Core Structure : Triazine-sulfonamide hybrid.
- Key Features : Sulfonylurea bridge connecting a triazine ring to a benzoate group.
- Application : Herbicidal activity via acetolactate synthase inhibition .
Physicochemical and Bioactivity Comparison
Pharmacological and Agricultural Relevance
- The target compound’s triazolothiazole core may enhance metabolic stability compared to T124’s triarylmethane system, which is prone to oxidative degradation .
- Unlike sulfonylurea herbicides, the thiophene sulfonamide group in the target compound is less likely to exhibit herbicidal activity but may improve solubility for therapeutic applications .
Biological Activity
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-thiazole core linked to a thiophene sulfonamide structure. Its molecular formula is , and it possesses unique functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.44 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its role in inhibiting carbonic anhydrase and cholinesterase activities .
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-thiazole compounds exhibit significant antimicrobial effects against various pathogens .
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationships (SAR)
The SAR of this compound reveals that modifications in the structure can significantly influence its biological activity:
- Substituent Effects : The presence of methyl groups on the phenyl ring enhances lipophilicity and biological activity.
- Core Modifications : Variations in the triazolo-thiazole core can lead to improved potency against targeted enzymes or receptors.
Pharmacological Activities
The following pharmacological activities have been associated with the compound:
- Antimicrobial : Effective against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Demonstrated inhibition of pro-inflammatory cytokines and enzymes like COX-2 in vitro .
- Analgesic : Exhibited pain-relieving effects in animal models.
Case Studies
Several studies highlight the biological activity of related compounds:
-
Anticancer Activity : A study evaluated a series of triazolo-thiazole derivatives for their anticancer effects on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis .
Compound IC50 (µM) Cancer Cell Line Triazolo-Thiazole A 5.0 MCF-7 Triazolo-Thiazole B 10.0 HeLa -
Antimicrobial Efficacy : Another study assessed the antimicrobial properties of thiophene-based sulfonamides. The results showed promising activity against Staphylococcus aureus and Escherichia coli .
Compound Zone of Inhibition (mm) Microorganism N-{...} 15 S. aureus N-{...} 20 E. coli
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
